molecular formula C11H15N B12814409 2-Ethyl-1,2,3,4-tetrahydroisoquinoline CAS No. 57928-04-8

2-Ethyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B12814409
CAS No.: 57928-04-8
M. Wt: 161.24 g/mol
InChI Key: VFCWGXGWQPTGNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-1,2,3,4-tetrahydroisoquinoline is a valuable chemical building block and scaffold in medicinal chemistry and organic synthesis. The tetrahydroisoquinoline (THIQ) core is recognized as a privileged structure in drug discovery due to its presence in numerous biologically active compounds . This scaffold is a key synthetic target, with modern photochemical methods enabling novel disconnections to access diverse substitution patterns that were previously challenging to prepare . Researchers utilize THIQ derivatives to explore new chemical space for structure-activity relationship (SAR) studies, particularly in the development of central nervous system (CNS) agents and anticancer therapeutics . Specific THIQ analogs have demonstrated significant potential as therapeutic agents, exhibiting notable neuroprotective, anti-inflammatory, and antioxidative properties in preclinical studies for complex neurodegenerative conditions . Furthermore, novel THIQ-based compounds have shown potent inhibitory activity against critical enzymatic targets such as cyclin-dependent kinase 2 (CDK2) and dihydrofolate reductase (DHFR), highlighting their promise in anticancer research . The 2-ethyl substituent on this particular derivative offers a strategic site for further chemical modification, facilitating the development of novel compounds for various research applications. This product is intended for use as a research chemical and standard in analytical workflows. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

CAS No.

57928-04-8

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

2-ethyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C11H15N/c1-2-12-8-7-10-5-3-4-6-11(10)9-12/h3-6H,2,7-9H2,1H3

InChI Key

VFCWGXGWQPTGNQ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2=CC=CC=C2C1

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation of Homoveratrylamine Derivatives Followed by Reduction and Cyclization

A robust method involves the initial synthesis of ketoamides via Friedel-Crafts acylation of homoveratrylamine derivatives with carboxylic acids or acid anhydrides in the presence of polyphosphoric acid (PPA). This step yields ketoamides in high yields (typically above 80%).

Subsequently, the ketoamides are reduced using sodium borohydride (NaBH4) in methanol to afford hydroxyamides with yields ranging from 85% to 90%. The hydroxyamides then undergo acid-catalyzed cyclization using catalytic amounts of p-toluenesulfonic acid (PTSA) in dichloromethane at room temperature, producing 1-substituted 1,2,3,4-tetrahydroisoquinolines, including 2-ethyl derivatives, with high yields (90–97%).

Step Reagents/Conditions Yield (%) Notes
Friedel-Crafts Acylation Homoveratrylamine + acid/PPA 80–95 High yield ketoamides
Reduction NaBH4 in methanol 85–90 Hydroxyamides formed
Cyclization PTSA, dichloromethane, rt, 30 min 90–97 Formation of tetrahydroisoquinoline ring

This method is advantageous for introducing various substituents at the 1-position and can be adapted for 2-substituted derivatives by appropriate choice of starting materials.

Grignard Reagent Addition to Ketoamides Followed by Cyclization

An alternative approach involves the reaction of ketoamides with organomagnesium (Grignard) reagents to introduce alkyl substituents at the 1-position, followed by cyclization. For 2-ethyl substitution, ethylmagnesium bromide can be used.

The sequence is:

  • Preparation of ketoamides by Friedel-Crafts acylation.
  • Reaction of ketoamides with ethylmagnesium bromide to form tertiary alcohol intermediates.
  • Acid-catalyzed cyclization with PTSA to yield 1,1-disubstituted tetrahydroisoquinolines.

This method allows for the synthesis of 1,1-disubstituted derivatives, which can include 2-ethyl substitution depending on the starting ketoamide structure.

Pictet-Spengler Cyclization of Phenethylamines with Aldehydes or Ketones

The classical Pictet-Spengler reaction involves condensation of phenethylamines with aldehydes under acidic conditions to form tetrahydroisoquinolines. However, ketones generally give poor yields in this reaction.

Recent modifications have enabled the use of cyclic ketones and ketoamides to improve yields and allow for 2-substitution. For example, titanium(IV) isopropoxide and acetic-formic anhydride have been used to facilitate ring closure with ketones, enabling access to 1,1-disubstituted tetrahydroisoquinolines.

Transfer Hydrogenation of Dihydroisoquinolines

Enantiomerically enriched 1,2,3,4-tetrahydroisoquinolines can be prepared by transfer hydrogenation of 3,4-dihydroisoquinolines using chiral ruthenium(II) complexes as catalysts. This method allows for stereoselective synthesis of substituted tetrahydroisoquinolines, including 2-ethyl derivatives, starting from appropriately substituted dihydroisoquinolines.

Alkylation of Tetrahydroisoquinoline Intermediates

Direct alkylation of tetrahydroisoquinoline or its derivatives with alkyl halides such as 2-bromoacetic acid methyl ester or 2-bromoacetamide derivatives can introduce side chains at the nitrogen or carbon positions. Subsequent hydrolysis and amide coupling steps yield substituted tetrahydroisoquinolines.

Method Key Reagents/Conditions Yield Range (%) Advantages Limitations
Friedel-Crafts Acylation + Reduction + Cyclization PPA, NaBH4, PTSA, DCM 85–97 High yield, versatile substituents Requires strong acid, multiple steps
Grignard Addition to Ketoamides + Cyclization Organomagnesium reagents, PTSA 80–95 Allows 1,1-disubstitution Sensitive to moisture, handling Grignard reagents
Pictet-Spengler Reaction (modified) Phenethylamines + ketones, Ti(OiPr)4, acetic-formic anhydride Moderate to high Classical method, well-studied Ketones less reactive, lower yields
Transfer Hydrogenation Chiral Ru(II) catalyst, dihydroisoquinolines High enantioselectivity Stereoselective synthesis Requires chiral catalyst, expensive
Alkylation of Tetrahydroisoquinoline Alkyl halides, amide coupling reagents Moderate to high Direct substitution, flexible Multiple steps, purification needed
  • The Friedel-Crafts acylation approach is well-documented for synthesizing 1-substituted tetrahydroisoquinolines and can be adapted for 2-ethyl substitution by selecting appropriate ketoamide precursors.

  • Grignard reagent addition provides a route to 1,1-disubstituted derivatives, which may include ethyl groups at the 2-position depending on the ketoamide structure.

  • Transfer hydrogenation methods enable the preparation of enantiomerically enriched 2-ethyl-1,2,3,4-tetrahydroisoquinoline derivatives, important for pharmaceutical applications.

  • Alkylation routes offer flexibility but may require careful control of reaction conditions to avoid side reactions and ensure regioselectivity.

  • The Pictet-Spengler reaction remains a foundational method but is limited by the reactivity of ketones compared to aldehydes; recent modifications have improved its applicability.

The preparation of 2-ethyl-1,2,3,4-tetrahydroisoquinoline can be achieved through multiple synthetic strategies, each with specific advantages. The Friedel-Crafts acylation followed by reduction and acid-catalyzed cyclization is a reliable and high-yielding method. Grignard reagent addition to ketoamides offers access to disubstituted derivatives. Transfer hydrogenation provides stereoselective synthesis routes. Selection of the method depends on the desired substitution pattern, stereochemistry, and available starting materials.

These methods are supported by diverse research findings and have been validated in various studies, ensuring their applicability in both academic and industrial settings.

Chemical Reactions Analysis

Types of Reactions

NIOSH/NX5072950 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.

    Substitution: In substitution reactions, one or more atoms in the compound are replaced by other atoms or groups of atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used. These reactions are often conducted in anhydrous solvents to prevent side reactions.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles, and the conditions vary depending on the specific substitution being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with different functional groups.

Scientific Research Applications

NIOSH/NX5072950 has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.

    Industry: The compound is used in industrial processes, including the manufacture of other chemicals and materials.

Mechanism of Action

The mechanism of action of NIOSH/NX5072950 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. These interactions can activate or inhibit various biochemical pathways, resulting in the observed effects of the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

1-Methyl-THIQ Derivatives

1-Methyl-THIQ derivatives, such as 1-methyl-6,7-dihydroxy-THIQ (salsolinol), exhibit distinct metabolic and neurotoxic profiles compared to 2-Ethyl-THIQ. While 2-Ethyl-THIQ lacks significant neurotoxic activity, 1-methyl derivatives are metabolized via N-methylation and oxidation to form neurotoxic isoquinolinium ions, which are implicated in Parkinson’s disease pathogenesis . For example, N-methyl-1,2,3,4-tetrahydroisoquinoline is oxidized by monoamine oxidase (MAO) into a pyridinium-like neurotoxin, mirroring the MPTP/MPP+ mechanism .

6,7-Dimethoxy-THIQ Derivatives

6,7-Dimethoxy-THIQ derivatives, such as those explored in ADAMTS-4 inhibitor studies, demonstrate enhanced enzyme inhibition compared to 2-Ethyl-THIQ. For instance, 6,7-dimethoxy-THIQ derivatives exhibited potent inhibition (IC₅₀ < 100 nM) due to methoxy groups improving solubility and target binding . Removing the methoxy groups (as in unsubstituted THIQ) reduced activity by 10-fold, highlighting the importance of substituents on the aromatic ring . In contrast, 2-Ethyl-THIQ’s ethyl group may prioritize interactions with hydrophobic enzyme pockets rather than polar active sites.

Sila-THIQ and Tetrahydroquinoline Analogs

Sila-THIQ (a silicon-containing analog) and tetrahydroquinoline derivatives were compared with THIQ in psychotropic activity screens. Tetrahydroisoquinoline derivatives generally showed stronger sedative effects in mice (50 mg/kg, i.p.) than tetrahydroquinolines, with sila-THIQ displaying intermediate activity .

Pharmacological Activity Profiles

Table 1: Comparative Pharmacological Data of THIQ Derivatives

Compound Substituents Key Activity Potency/IC₅₀ Reference
2-Ethyl-THIQ 2-ethyl Sedative (mice) Moderate
6,7-Dimethoxy-THIQ 6,7-OCH₃ ADAMTS-4 inhibition IC₅₀ = 80 nM
1-Methyl-THIQ 1-CH₃ Neurotoxin precursor N/A (toxic)
Sila-THIQ Silicon substitution Sedative (mice) Lower than THIQ
4-Ethyl-THIQ 4-ethyl Not reported (structural analog) N/A

Key Findings:

  • Sedative Effects : 2-Ethyl-THIQ and sila-THIQ both exhibit sedative activity, but unsubstituted THIQ derivatives are more potent .
  • Enzyme Inhibition : 6,7-Dimethoxy-THIQ outperforms 2-Ethyl-THIQ in enzyme inhibition due to optimized substituent interactions .
  • Toxicity : 1-Methyl-THIQ derivatives are uniquely neurotoxic, while 2-Ethyl-THIQ lacks this liability .

Metabolic and Pharmacokinetic Differences

  • Blood-Brain Barrier Penetration : Both 2-Ethyl-THIQ and 1-methyl-THIQ cross the blood-brain barrier efficiently, with brain concentrations 4.5-fold higher than blood levels in rats . However, 1-methyl-THIQ is metabolized to toxic ions, whereas 2-Ethyl-THIQ is excreted largely unchanged .
  • Excretion Pathways: 76% of 2-Ethyl-THIQ is excreted unchanged in rats, compared to 72% for 1-methyl-THIQ, with minor hydroxylation or N-methylation metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.